molecular formula C21H25N3O4 B4416843 7-(3,4-dimethoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(3,4-dimethoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4416843
M. Wt: 383.4 g/mol
InChI Key: RKRQPQBKWSMWIS-UHFFFAOYSA-N
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Description

“7-(3,4-dimethoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one” is a complex organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3,4-dimethoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one” typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Tetrahydro-2-furanylmethyl Group: This can be done through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the tetrahydrofuran ring.

    Reduction: Reduction reactions could target the quinazolinone core or the aromatic ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic ring and the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkyl halides, and various acids or bases are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, compounds of this class are investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for “7-(3,4-dimethoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one” would depend on its specific biological target. Generally, quinazolinones can interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent structure of quinazolinones.

    4(3H)-Quinazolinone: A simpler derivative with similar core structure.

    2-Phenylquinazolinone: Another derivative with a phenyl group at the 2-position.

Uniqueness

The unique combination of the dimethoxyphenyl and tetrahydro-2-furanylmethyl groups in “7-(3,4-dimethoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one” may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(oxolan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-26-19-6-5-13(10-20(19)27-2)14-8-17-16(18(25)9-14)12-23-21(24-17)22-11-15-4-3-7-28-15/h5-6,10,12,14-15H,3-4,7-9,11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRQPQBKWSMWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4CCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3,4-dimethoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
7-(3,4-dimethoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 3
Reactant of Route 3
7-(3,4-dimethoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 4
7-(3,4-dimethoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
7-(3,4-dimethoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
7-(3,4-dimethoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

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